molecular formula C16H24N2O5S2 B2525533 N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1448136-32-0

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2525533
CAS No.: 1448136-32-0
M. Wt: 388.5
InChI Key: IIOHHXWPILSYLM-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic chemical reagent featuring a distinctive molecular architecture incorporating multiple sulfonyl groups and a piperidine core. Compounds with piperidine and sulfonamide functional groups are of significant interest in medicinal chemistry and chemical biology research, often investigated for their potential as molecular scaffolds or for protein binding modulation. The structural elements present in this molecule, particularly the dual sulfonamide groups, suggest potential utility in the development of enzyme inhibitors or as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. Its value to researchers lies in its application for probing biochemical pathways and investigating structure-activity relationships. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-17-16(19)13-24(20,21)15-7-10-18(11-8-15)25(22,23)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOHHXWPILSYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenethylsulfonyl chloride under basic conditions.

    Attachment of the Sulfonylacetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring, a phenethylsulfonyl group, and a sulfonylacetamide moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Phenethylsulfonyl Group : The piperidine ring undergoes sulfonylation with phenethylsulfonyl chloride under basic conditions.
  • Attachment of the Sulfonylacetamide Moiety : The final step involves reacting the intermediate with N-methylacetamide to yield the desired compound.

Medicinal Chemistry

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide serves as a valuable building block for synthesizing potential drug candidates. Its structural features make it particularly relevant for developing treatments for neurological disorders and inflammatory conditions.

Pharmaceutical Development

The compound can act as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its unique chemical properties allow researchers to modify its structure to enhance efficacy and reduce side effects in drug formulations.

Organic Synthesis

Due to its complex structure, this compound is a useful intermediate in organic synthesis, facilitating the creation of more intricate organic molecules that may have various applications in chemical research and development.

Biological Studies

Research into the biological activity of this compound is crucial for understanding its therapeutic effects. Studies indicate that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor binding, thus influencing various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the pharmacological properties of compounds related to this compound:

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Activity : Studies have demonstrated that compounds containing similar sulfonamide structures possess anti-inflammatory properties, which could be harnessed for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Modifications & Effects References
N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide (Target Compound) R1 = phenethyl, R2 = methyl C₁₇H₂₅N₂O₆S₂ 441.56* Baseline structure; phenethyl enhances lipophilicity, dual sulfonyl groups increase polarity. N/A
N-Methyl-2-[(1-{[4-(trifluoromethyl)benzyl]sulfonyl}-4-piperidinyl)sulfonyl]acetamide R1 = 4-(trifluoromethyl)benzyl C₁₆H₂₁F₃N₂O₅S₂ 442.47 Trifluoromethyl group improves metabolic stability and lipophilicity.
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide R1 = 3,3-diphenylpropyl, R2 = methyl C₂₈H₃₂N₂O₃S 476.64 Diphenylpropyl increases steric bulk; methylsulfonyl-phenyl enhances receptor affinity.
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide R1 = 4-chlorophenyl, R2 = 4-ethylphenyl C₂₁H₂₅ClN₂O₃S 421.00 Chlorophenyl introduces electron-withdrawing effects; ethylphenyl enhances hydrophobicity.
Methoxyacetylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide) R1 = phenethyl, R2 = 2-methoxyacetyl C₂₃H₂₈N₂O₂ 376.49 Opioid receptor targeting; methoxy group modifies binding kinetics.

*Molecular weight calculated based on standard atomic masses.

Substituent Impact Analysis:
  • Phenethyl vs.
  • Diphenylpropyl vs. Smaller Groups : The 3,3-diphenylpropyl substituent () significantly increases steric bulk, which may enhance receptor selectivity but reduce solubility .
  • Chlorophenyl vs. Methylsulfonyl-Phenyl : The 4-chlorophenyl group () offers moderate electron-withdrawing effects, whereas the methylsulfonyl-phenyl group () enhances hydrogen-bonding capacity, critical for receptor interactions .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Solubility : The trifluoromethyl derivative (442.47 g/mol) and diphenylpropyl analog (476.64 g/mol) have higher molecular weights than the target compound (441.56 g/mol), likely reducing aqueous solubility .
  • Crystal Packing : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), sulfonyl and nitro groups facilitate intermolecular hydrogen bonds (C–H⋯O), stabilizing the crystal lattice. Similar interactions may govern the target compound’s crystallinity .

Biological Activity

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common Name This compound
CAS Number 1448136-32-0
Molecular Formula C₁₆H₂₄N₂O₅S₂
Molecular Weight 388.5 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The sulfonamide moiety is known to enhance binding affinity due to its ability to form hydrogen bonds and participate in electrostatic interactions with target proteins. For instance, sulfonamides can act as inhibitors of certain enzymes, potentially influencing pathways involved in inflammation or cancer progression .

1. Inhibition Studies

This compound has been evaluated for its inhibitory effects on specific enzymes. For example, related compounds have shown promise as inhibitors of sphingomyelin synthase (SMS), which plays a crucial role in lipid metabolism and cell signaling . The IC50 values of related sulfonamide derivatives have been reported, indicating strong inhibitory potential.

2. Opioid Receptor Interaction

Sulfonamide derivatives, including those related to this compound, have been investigated for their interaction with opioid receptors. These studies focus on the δ-opioid receptor (DOR), where modifications in the N-substituents significantly influence receptor binding and functional activity . This suggests that the compound may exhibit analgesic properties through modulation of opioid pathways.

3. Case Studies

Several case studies have documented the biological activity of sulfonamide derivatives:

  • Study on SMS Inhibition : A study reported that a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit SMS, with one compound showing an IC50 value as low as 2.1 μM . This highlights the potential of such compounds in therapeutic applications targeting lipid-related diseases.
  • Opioid Receptor Activity : Another investigation into the structure-activity relationship (SAR) of naltrindole derivatives indicated that specific modifications could enhance binding affinity and efficacy at DORs . This underscores the relevance of structural features in determining biological outcomes.

Q & A

Q. How can molecular interactions be validated experimentally?

  • Methodology :
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) with purified target proteins .
  • Surface Plasmon Resonance (SPR) : Quantify on/off rates (kon_{on}, koff_{off}) to assess binding kinetics .

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